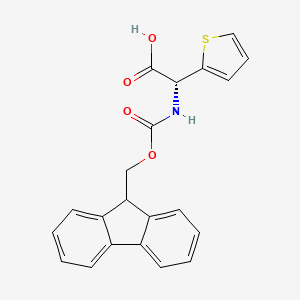

![molecular formula C11H12F3NO B1341954 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine CAS No. 21767-16-8](/img/structure/B1341954.png)

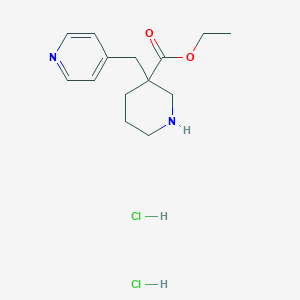

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine

Übersicht

Beschreibung

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine, also known as 3-TFMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is derived from the reaction of 3-trifluoromethylphenol and pyrrolidine. It is a white, crystalline solid that is soluble in organic solvents. 3-TFMP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Fulleropyrrolidines Containing Trifluoromethyl Group : Research on novel [60]fullerene pyrrolidines containing trifluoromethyl groups demonstrated their promising fluorescence and electrochemical properties. These compounds show potential applications in photovoltaic conversion materials due to their favorable LUMO levels, suggesting their use in solar energy conversion and storage technologies (Xiangzhong Li et al., 2012).

Polyamide-imides with Trifluoromethyl Linkages : Another study focused on the synthesis of organic-soluble polyamide-imides (PAIs) that incorporate trifluoromethyl groups. These polymers exhibit outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for advanced material applications, especially in the electronics and aerospace industries (A. Shockravi et al., 2009).

Medicinal Chemistry and Organic Synthesis

Functionalized Trifluoromethyl-Substituted Pyrrolidines : A study detailed the asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups, highlighting their significance in medicinal chemistry. These compounds, synthesized through an organocatalytic domino Michael/Mannich [3+2] cycloaddition, have three contiguous stereogenic centers and show promise in drug development due to their potential medical value (Ying Zhi et al., 2016).

Azomethine Ylide Precursors : Research on a trifluoromethylated azomethine ylide precursor explored its use in generating fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks. This methodology offers a versatile approach for introducing fluorine into organic molecules, which is particularly relevant for developing pharmaceuticals and agrochemicals (Gaël Tran et al., 2012).

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGTZTLTQJKGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)